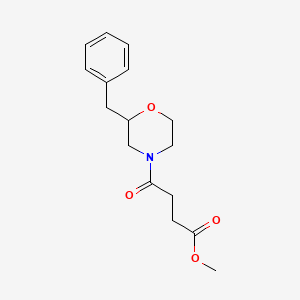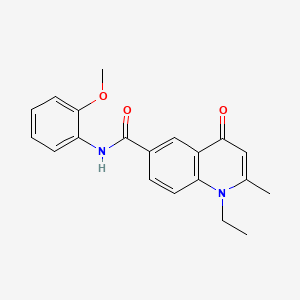![molecular formula C17H15N3O B6111978 N-[(2-methyl-4-quinolinyl)methyl]nicotinamide](/img/structure/B6111978.png)
N-[(2-methyl-4-quinolinyl)methyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methyl-4-quinolinyl)methyl]nicotinamide, also known as EX-527, is a potent inhibitor of the enzyme sirtuin 1 (SIRT1). SIRT1 is a class III histone deacetylase that has been shown to play a critical role in regulating cellular processes such as DNA repair, metabolism, and aging. EX-527 has been widely used in scientific research to investigate the role of SIRT1 in various biological pathways.
Wirkmechanismus
N-[(2-methyl-4-quinolinyl)methyl]nicotinamide acts as a competitive inhibitor of the catalytic domain of SIRT1. It binds to the enzyme's active site and prevents the deacetylation of target proteins, leading to the accumulation of acetylated proteins. This, in turn, affects various biological pathways regulated by SIRT1.
Biochemical and Physiological Effects
N-[(2-methyl-4-quinolinyl)methyl]nicotinamide has been shown to affect various biological pathways regulated by SIRT1, including metabolism, DNA repair, and gene expression. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. N-[(2-methyl-4-quinolinyl)methyl]nicotinamide has been studied in various cell types, including cancer cells, neurons, and immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(2-methyl-4-quinolinyl)methyl]nicotinamide in scientific research is its specificity for SIRT1. It allows researchers to investigate the role of SIRT1 in various biological pathways without affecting other histone deacetylases. However, one limitation of using N-[(2-methyl-4-quinolinyl)methyl]nicotinamide is that it may not fully inhibit SIRT1 activity, and other compensatory pathways may be activated.
Zukünftige Richtungen
There are several future directions for research related to N-[(2-methyl-4-quinolinyl)methyl]nicotinamide. One area of interest is the development of more potent and selective SIRT1 inhibitors. Another area of interest is the investigation of the role of SIRT1 in different biological pathways and disease states. Additionally, the use of N-[(2-methyl-4-quinolinyl)methyl]nicotinamide in combination with other drugs may have therapeutic potential in various diseases.
Synthesemethoden
N-[(2-methyl-4-quinolinyl)methyl]nicotinamide can be synthesized using a multistep process that involves the reaction of 2-methyl-4-quinolinecarboxaldehyde with nicotinamide in the presence of a reducing agent such as sodium borohydride. The resulting product is purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[(2-methyl-4-quinolinyl)methyl]nicotinamide has been extensively used in scientific research to investigate the role of SIRT1 in various biological pathways. It has been shown to regulate gene expression, DNA repair, and metabolism. N-[(2-methyl-4-quinolinyl)methyl]nicotinamide has also been used in studies related to aging, cancer, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-9-14(15-6-2-3-7-16(15)20-12)11-19-17(21)13-5-4-8-18-10-13/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOPKKQFZRLRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-7-cyclopropyl-2-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6111899.png)
![N,N-dimethyl-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6111926.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B6111927.png)
![2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6111935.png)
![2-[(2-chlorophenyl)imino]-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6111943.png)
![2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B6111947.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6111953.png)
![2-cyclopropyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6111960.png)


![4-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B6111991.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B6111997.png)

![7-sec-butyl-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6112009.png)